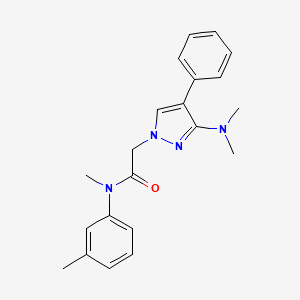

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide is a complex organic compound that features a pyrazole ring substituted with dimethylamino and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the dimethylamino and phenyl groups under controlled conditions. The final step involves the acylation of the pyrazole derivative with N-methyl-N-(m-tolyl)acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, such as Lewis acids, and solvents that facilitate the reaction while minimizing by-products. Purification techniques like column chromatography are often employed to isolate the desired product.

Analyse Chemischer Reaktionen

Pyrazole Ring Formation

Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds . For example:

-

Hydrazine + β-ketoester : Forms pyrazole rings with ester substituents, which can be further functionalized via hydrolysis or amidation .

-

Cyclization with ethyl cyanoacetate : Ethyl cyanoacetate reacts with amines under basic conditions to form intermediates that cyclize into pyrazoles (El-Saghier reaction) .

Acetamide Linkage

The acetamide bridge is introduced via nucleophilic substitution or coupling reactions:

-

2-Chloro-N-arylacetamide precursors : React with amines (e.g., N-methyl-m-toluidine) to form substituted acetamides .

-

Buchwald–Hartwig coupling : Links pyrazole derivatives to arylacetamide groups using palladium catalysts .

Pyrazole Ring

-

Electrophilic substitution : The pyrazole’s NH group (position 1) and electron-rich dimethylamino group (position 3) direct electrophiles to positions 4 and 5 .

-

N-Alkylation : Reacts with alkyl halides or acyl chlorides to form N-substituted pyrazoles (e.g., benzylation at position 1) .

Acetamide Group

-

Hydrolysis : Under acidic or basic conditions, the acetamide hydrolyzes to a carboxylic acid or amine .

-

Nucleophilic substitution : The methyl and m-tolyl groups on the amide nitrogen influence steric and electronic properties, affecting reactivity with electrophiles .

Dimethylamino Group

-

Quaternization : Reacts with alkyl halides to form quaternary ammonium salts.

-

Oxidation : Converts dimethylamino (–N(CH₃)₂) to nitroso (–NO) or nitroxide groups under strong oxidizing conditions .

Cyclization to Imidazoles

Intermediate pyrazole-acetamide derivatives undergo cyclization with reagents like ethyl glycinate hydrochloride to form fused imidazole systems (Scheme 1) :

textPyrazole-acetamide + Ethyl glycinate → Imidazole-4-one derivatives

Conditions : Neat fusion at 70°C for 2 h .

Sulfur Incorporation

Pyrazole-thioacetamide analogs react with elemental sulfur to form imidazole-2-thiones (Scheme 2) :

textPyrazole-thioacetamide + S₈ → Imidazole-2-thione

Conditions : Triethylamine, reflux in ethanol .

Spectroscopic Characterization

Data for related compounds provide insights into expected properties:

Comparison with Structural Analogs

Wissenschaftliche Forschungsanwendungen

This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:

Antidepressant Properties

Research suggests that the compound may have potential antidepressant effects. It is believed to interact with neurotransmitter systems (noradrenergic, dopaminergic, and serotonergic), potentially alleviating symptoms of depression and improving the quality of life for affected individuals .

Antioxidant Activity

Studies indicate that pyrazole derivatives often demonstrate significant antioxidant activity. For instance, related compounds have shown the ability to scavenge free radicals, which is vital in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Compounds similar to this one have been evaluated for their anti-inflammatory properties. Research suggests that these derivatives can inhibit pro-inflammatory cytokines and pathways, indicating potential in treating inflammatory disorders .

Antimicrobial Activity

Emerging evidence points to antimicrobial properties associated with pyrazole derivatives. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development .

Scientific Research Applications

The compound's unique structure and properties lend themselves to several applications across various scientific domains:

Medicinal Chemistry

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide serves as a building block in synthesizing more complex molecules and as a ligand in coordination chemistry.

Drug Development

Due to its interaction with biological macromolecules, this compound is a candidate for drug development and biochemical studies aimed at discovering new therapeutic agents.

Material Science

The compound can also be utilized in developing new materials with unique properties, such as polymers and coatings. Its specific substitution pattern imparts distinct chemical characteristics that are valuable in industrial applications .

Case Study 1: Antioxidant Activity

A study on a series of pyrazole derivatives demonstrated potent antioxidant activity, with IC50 values in the low micromolar range. This suggests that modifications to the pyrazole core can enhance bioactivity .

Case Study 2: Anti-inflammatory Mechanism

In pharmacological studies, related pyrazole derivatives significantly reduced inflammation in animal models by inhibiting NF-kB signaling pathways. This highlights their therapeutic potential in managing chronic inflammatory diseases .

Wirkmechanismus

The mechanism of action of 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Amino-pyrazoles: These compounds share the pyrazole ring structure and exhibit similar reactivity and applications in organic synthesis.

Thiadiazole derivatives: These compounds have a similar heterocyclic structure and are used in medicinal chemistry for their biological activity.

Uniqueness

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

The compound 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazole ring with dimethylamino and phenyl substituents. The molecular formula is C18H22N4, indicating the presence of multiple functional groups that contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : The pyrazole moiety is synthesized through the reaction of phenylhydrazine with a diketone or an α,β-unsaturated carbonyl compound.

- Acetamide Formation : The pyrazole derivative is then reacted with an appropriate acetamide precursor, incorporating the dimethylamino and m-tolyl groups under basic conditions.

Antioxidant Properties

Research indicates that pyrazole derivatives often exhibit significant antioxidant activity. For example, studies have shown that related compounds demonstrate the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for their anti-inflammatory properties. These studies suggest that such derivatives can inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory disorders .

Antimicrobial Activity

There is emerging evidence of antimicrobial properties associated with pyrazole derivatives. In vitro studies have shown effectiveness against various bacterial strains, indicating potential applications in antibiotic development.

Case Study 1: Antioxidant Activity

A study conducted on a series of pyrazole derivatives demonstrated that compounds with similar structural features exhibited potent antioxidant activity, with IC50 values in the low micromolar range. This suggests that modifications to the pyrazole core can enhance its bioactivity .

Case Study 2: Anti-inflammatory Mechanism

In a pharmacological study, a related pyrazole derivative was found to significantly reduce inflammation in animal models by inhibiting NF-kB signaling pathways. This highlights the therapeutic potential of such compounds in managing chronic inflammatory diseases .

Research Findings

Eigenschaften

IUPAC Name |

2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O/c1-16-9-8-12-18(13-16)24(4)20(26)15-25-14-19(21(22-25)23(2)3)17-10-6-5-7-11-17/h5-14H,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNRAOKHJPYWEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C)C(=O)CN2C=C(C(=N2)N(C)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.